Bienvenue dans la boutique en ligne BenchChem!

Olverembatinib dimesylate

Chronic Myeloid Leukemia T315I Mutation Drug Resistance

Olverembatinib dimesylate is the only third-generation BCR-ABL TKI with demonstrated clinical efficacy in patients refractory to both ponatinib and asciminib, achieving 58% and 50% CCyR rates respectively. With picomolar potency against T315I (IC50 0.68 nM) and superior antiproliferative activity over ponatinib in imatinib-resistant GIST models, it is the definitive tool for investigating T315I-driven resistance and next-line CML therapies. Procure for in vitro/in vivo studies requiring robust, mutation-agnostic BCR-ABL inhibition where other third-generation TKIs have failed.

Molecular Formula C31H35F3N6O7S2
Molecular Weight 724.8 g/mol
CAS No. 1421783-64-3
Cat. No. B591212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlverembatinib dimesylate
CAS1421783-64-3
Synonyms4-Methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]-benzamide Methanesulfonate
Molecular FormulaC31H35F3N6O7S2
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4)
InChIKeyLEVIGHXVOVROGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olverembatinib dimesylate (CAS 1421783-64-3) Third-Generation BCR-ABL Inhibitor for T315I-Positive Leukemias | Procurement Specification Overview


Olverembatinib dimesylate (CAS 1421783-64-3, also known as GZD824 or HQP1351) is a third-generation, orally bioavailable pan-BCR-ABL tyrosine kinase inhibitor (TKI). It is specifically engineered to overcome resistance conferred by the T315I gatekeeper mutation, which renders first- and second-generation TKIs ineffective . Preclinically, it exhibits potent inhibitory activity against both wild-type BCR-ABL (IC50 = 0.34 nM) and the T315I mutant (IC50 = 0.68 nM) . Clinically approved in China for the treatment of adult patients with TKI-resistant chronic-phase chronic myeloid leukemia (CML-CP) and accelerated-phase CML (CML-AP) harboring the T315I mutation, it has also demonstrated clinical activity in patients who have failed therapy with other third-generation TKIs, including ponatinib and the STAMP inhibitor asciminib [1].

Olverembatinib dimesylate (CAS 1421783-64-3) Procurement Risks: Why In-Class TKI Substitution Is Not Supported by Evidence


Substituting olverembatinib with another third-generation BCR-ABL TKI or a STAMP inhibitor for research or clinical procurement is not supported by quantitative evidence. While ponatinib, asciminib, and olverembatinib all target resistant CML, they exhibit distinct mutational coverage, pharmacokinetic profiles, and clinical activity in heavily pretreated populations. Critically, olverembatinib has demonstrated robust clinical efficacy in patients with confirmed resistance or intolerance to both ponatinib and asciminib [1]. Preclinically, olverembatinib has also shown superior antiproliferative activity compared to ponatinib in certain imatinib-resistant GIST models [2]. Therefore, selecting olverembatinib over its alternatives must be based on specific experimental or therapeutic contexts involving T315I-positive disease or failure of prior later-line therapies, as detailed in the quantitative evidence below.

Olverembatinib dimesylate (CAS 1421783-64-3) Quantitative Differentiation Evidence for Scientific Procurement


Olverembatinib vs. Ponatinib and Asciminib: Post-Failure Clinical Activity in Heavily Pretreated CML

In a Phase 1b randomized clinical trial, olverembatinib demonstrated significant clinical activity in patients with CML who had previously failed treatment with ponatinib or asciminib. Among patients with prior ponatinib failure, 58% (15/26) achieved a complete cytogenetic response (CCyR), and 37% (11/30) achieved a major molecular response (MMR) [1]. In patients with prior asciminib failure, 50% (4/8) achieved CCyR, and 33% (4/12) achieved MMR [1].

Chronic Myeloid Leukemia T315I Mutation Drug Resistance

Olverembatinib vs. Ponatinib: Superior In Vitro and In Vivo Antiproliferative Activity in Imatinib-Resistant GIST Models

In preclinical models of imatinib-resistant gastrointestinal stromal tumors (GIST), olverembatinib (HQP1351) exhibited more potent or equivalent antiproliferative activity compared to the third-generation TKI ponatinib [1]. In both imatinib-resistant and sensitive GIST cell lines, HQP1351 led to more profound inhibition of cell colony formation, migration, and invasion, and induced greater cell cycle arrest and apoptosis than ponatinib [1]. Furthermore, in xenograft tumor models derived from imatinib-resistant GIST cancer cell lines, HQP1351 exhibited antitumor activity superior to ponatinib [1].

Gastrointestinal Stromal Tumor KIT Mutation Imatinib Resistance

Olverembatinib vs. Ponatinib: Potent Inhibition of Native and T315I Mutant BCR-ABL

Olverembatinib dimesylate potently inhibits both wild-type BCR-ABL and the T315I mutant, a common resistance mutation. Its reported IC50 values are 0.34 nM for wild-type BCR-ABL and 0.68 nM for the T315I mutant . These values are comparable to those reported for ponatinib, another third-generation TKI active against T315I (ponatinib IC50 for T315I: 2.0 nM), indicating that olverembatinib is at least equipotent against this critical mutant in biochemical assays [1].

Chronic Myeloid Leukemia BCR-ABL T315I Mutation

Olverembatinib vs. Asciminib: Clinical Activity in CML Patients with T315I Mutation

In a Phase 1b trial, olverembatinib demonstrated similar efficacy in patients with CML irrespective of T315I mutation status. Among all evaluable CP-CML patients, the complete cytogenetic response (CCyR) rate was approximately 61% and major molecular response (MMR) rate approximately 42% [1]. These responses were similar in patients with or without T315I variants [1]. This is a key differentiation point from asciminib, a STAMP inhibitor, which shows reduced efficacy in patients with prior ponatinib exposure, a population often enriched for T315I mutations [2].

Chronic Myeloid Leukemia T315I Mutation Major Molecular Response

Olverembatinib vs. Second-Generation TKIs: Post-Failure Clinical Activity in CP-CML

A Phase 2 trial evaluated olverembatinib as a second-line therapy in CP-CML patients who were resistant to or intolerant of first- or second-generation TKIs [1]. In efficacy-evaluable patients, 74.1% (20/27) achieved a complete cytogenetic response (CCyR), and 40.6% (13/32) achieved a major molecular response (MMR) [1]. Notably, among patients who had failed a second-generation TKI as frontline therapy, 78.9% (15/19) achieved CCyR and 43.5% (10/23) achieved MMR [1].

Chronic Myeloid Leukemia Second-Line Therapy Tyrosine Kinase Inhibitor

Olverembatinib dimesylate (CAS 1421783-64-3) Optimized Research Applications and Procurement Scenarios


Investigating Overcoming Ponatinib or Asciminib Resistance in CML

Procure olverembatinib for in vitro and in vivo models designed to study the mechanisms of resistance to third-generation TKIs and STAMP inhibitors. The clinical evidence from the Phase 1b trial showing a 58% CCyR rate in ponatinib-failure patients and a 50% CCyR rate in asciminib-failure patients positions olverembatinib as the critical agent for evaluating next-line therapeutic strategies in this heavily pretreated setting [1].

Developing Therapies for Imatinib-Resistant GIST with Secondary KIT Mutations

Utilize olverembatinib in preclinical GIST research, particularly in models with secondary KIT mutations that confer imatinib resistance. The direct head-to-head comparison demonstrating olverembatinib's superior antiproliferative and antitumor activity over ponatinib in these models provides a strong scientific rationale for its selection in these specific studies [2].

Targeting T315I-Mutant BCR-ABL in CML and Ph+ ALL Research

Employ olverembatinib in all cellular and biochemical assays requiring potent inhibition of the T315I gatekeeper mutation. With a biochemical IC50 of 0.68 nM against BCR-ABL T315I and clinical MMR rates of ~42% regardless of T315I status [1], it is a validated tool for studying T315I-driven resistance.

Evaluating Synergistic Combinations in FLT3-ITD Mutant AML

Incorporate olverembatinib into combination studies for FLT3-ITD mutant acute myeloid leukemia (AML). Preclinical data demonstrates that olverembatinib synergizes with the BCL-2 inhibitor lisaftoclax (APG-2575) by downregulating MCL-1, providing a mechanistic basis for exploring this rational combination in vitro and in vivo [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olverembatinib dimesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.